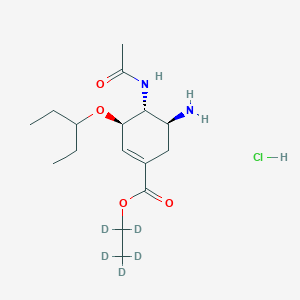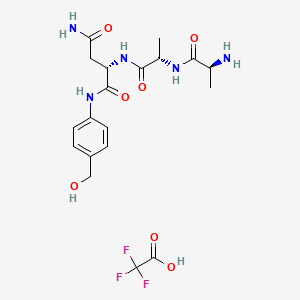
Ala-Ala-Asn-PAB TFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ala-Ala-Asn-PAB TFA is a peptide derivative widely used in biomedical fields. This compound is known for its superior chemical properties, which are highly advantageous in targeted drug delivery and enhanced therapeutic efficacy. Its broad applications include drug research for a variety of diseases, especially cancer.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Ala-Asn-PAB TFA involves the sequential coupling of amino acids alanine, alanine, and asparagine to form the peptide chain. This is followed by the attachment of p-aminobenzoic acid (PAB) and trifluoroacetic acid (TFA) to form the final compound. The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over the reaction conditions, ensuring high yield and purity of the final product. The process involves solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid support and then cleaved off to obtain the final product.
化学反応の分析
Types of Reactions
Ala-Ala-Asn-PAB TFA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which can affect its stability and activity.
Reduction: Reduction reactions can break disulfide bonds, restoring the original peptide structure.
Substitution: The amino acid residues in the peptide chain can undergo substitution reactions, leading to modifications in the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide chain.
Major Products Formed
The major products formed from these reactions include modified peptides with altered stability, activity, and binding properties. These modifications can be used to enhance the compound’s therapeutic efficacy and specificity.
科学的研究の応用
Ala-Ala-Asn-PAB TFA has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of targeted drug delivery systems and antibody-drug conjugates (ADCs) for cancer therapy.
Industry: Applied in the production of diagnostic reagents and therapeutic agents
作用機序
The mechanism of action of Ala-Ala-Asn-PAB TFA involves its role as a cleavable linker in antibody-drug conjugates (ADCs). The compound is designed to be stable in the bloodstream but cleavable in the target cell environment. Upon reaching the target cell, the peptide linker is cleaved by specific enzymes, releasing the active drug to exert its therapeutic effects. This targeted delivery enhances the efficacy and reduces the side effects of the drug .
類似化合物との比較
Similar Compounds
Similar compounds to Ala-Ala-Asn-PAB TFA include:
Uniqueness
This compound is unique due to its specific amino acid sequence and the presence of p-aminobenzoic acid and trifluoroacetic acid. This combination provides superior stability and cleavability, making it highly effective in targeted drug delivery applications. Its ability to be cleaved by specific enzymes in the target cell environment sets it apart from other similar compounds .
特性
分子式 |
C19H26F3N5O7 |
|---|---|
分子量 |
493.4 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H25N5O5.C2HF3O2/c1-9(18)15(25)20-10(2)16(26)22-13(7-14(19)24)17(27)21-12-5-3-11(8-23)4-6-12;3-2(4,5)1(6)7/h3-6,9-10,13,23H,7-8,18H2,1-2H3,(H2,19,24)(H,20,25)(H,21,27)(H,22,26);(H,6,7)/t9-,10-,13-;/m0./s1 |
InChIキー |
RBSGVTHVRWIZQO-JMHMRROLSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12404795.png)
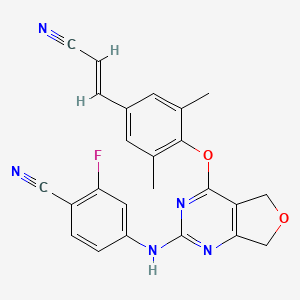
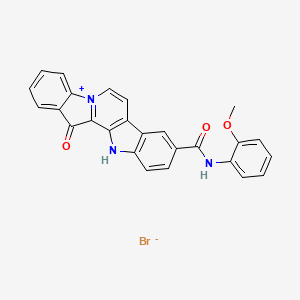
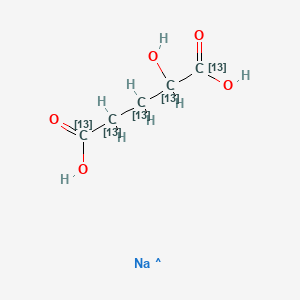
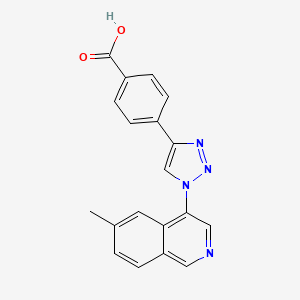
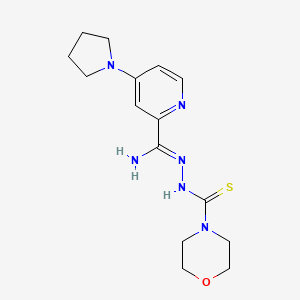

![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12404829.png)
![(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate](/img/structure/B12404834.png)
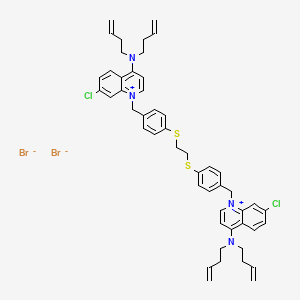
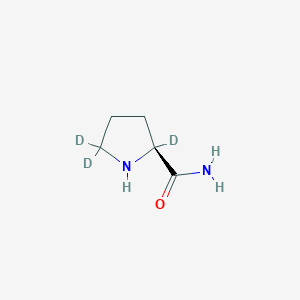
![[(1R,2R,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12404854.png)
